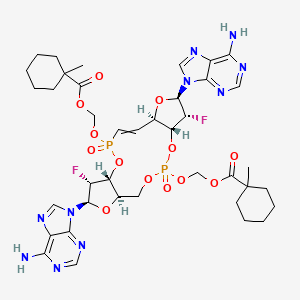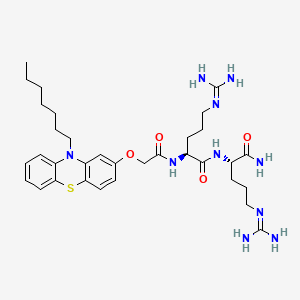
Antitumor agent-114
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-114 is a potent stimulator of interferon genes (STING) agonist. It activates immune responses and diminishes tumor size in mouse breast cancer models . This compound has shown significant potential in cancer research, particularly in the field of immunotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-114 involves complex chemical reactions. One of the key methods includes the use of vinylphosphonate-based cyclic dinucleotides, which enhance STING-mediated cancer immunotherapy . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound is still under research and development. The focus is on optimizing the yield and purity of the compound while ensuring cost-effectiveness and scalability. Custom synthesis services are often employed to meet the specific requirements of research institutions .
Análisis De Reacciones Químicas
Types of Reactions
Antitumor agent-114 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Antitumor agent-114 has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of novel compounds and the study of chemical reactions involving STING agonists.
Biology: It is employed in the study of immune responses and the mechanisms of action of STING agonists.
Industry: It is used in the development of new drugs and therapeutic agents targeting the STING pathway.
Mecanismo De Acción
Antitumor agent-114 exerts its effects by activating the STING pathway. This activation leads to the production of type I interferons and other cytokines, which enhance the immune response against tumors. The molecular targets involved include the STING receptor and downstream signaling molecules such as IRF3 and NF-κB .
Comparación Con Compuestos Similares
Similar Compounds
STING agonist-4: Another potent STING agonist with similar immune-activating properties.
F-CRI1: A potent STING agonist used for visualizing STING in the tumor microenvironment.
Anti-inflammatory agent 65: A compound that inhibits the STING/IRF3/NF-κB signaling pathway.
Uniqueness
Antitumor agent-114 stands out due to its high potency and specificity in activating the STING pathway. It has shown remarkable efficacy in reducing tumor size in preclinical models, making it a promising candidate for further development in cancer immunotherapy .
Propiedades
Fórmula molecular |
C39H50F2N10O13P2 |
|---|---|
Peso molecular |
966.8 g/mol |
Nombre IUPAC |
[(1R,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-difluoro-3-[(1-methylcyclohexanecarbonyl)oxymethoxy]-3,12-dioxo-2,4,7,11,16-pentaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadec-13-en-12-yl]oxymethyl 1-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C39H50F2N10O13P2/c1-38(10-5-3-6-11-38)36(52)56-20-59-65(54)14-9-22-28(24(40)34(61-22)50-18-48-26-30(42)44-16-46-32(26)50)64-66(55,60-21-57-37(53)39(2)12-7-4-8-13-39)58-15-23-29(63-65)25(41)35(62-23)51-19-49-27-31(43)45-17-47-33(27)51/h9,14,16-19,22-25,28-29,34-35H,3-8,10-13,15,20-21H2,1-2H3,(H2,42,44,46)(H2,43,45,47)/t22-,23-,24-,25-,28-,29-,34-,35-,65?,66?/m1/s1 |
Clave InChI |
BOURUQSKBIBXRG-STXGDPECSA-N |
SMILES isomérico |
CC1(CCCCC1)C(=O)OCOP2(=O)C=C[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OC[C@@H]6[C@@H](O2)[C@H]([C@@H](O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C |
SMILES canónico |
CC1(CCCCC1)C(=O)OCOP2(=O)C=CC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)F)OP(=O)(OCC6C(O2)C(C(O6)N7C=NC8=C(N=CN=C87)N)F)OCOC(=O)C9(CCCCC9)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)
![(2R)-N-[bis(diethoxyphosphoryl)methyl]-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]propanamide](/img/structure/B12372378.png)


![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)


![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)
![N-[7-[3-(1,3-dihydroisoindol-2-yl)propoxy]-6-methoxy-4-pyrrolidin-1-ylquinazolin-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B12372420.png)


![(2E)-1-methyl-2-[(E)-3-(1-methylbenzo[e][1,3]benzoxazol-1-ium-2-yl)prop-2-enylidene]benzo[e][1,3]benzoxazole;iodide](/img/structure/B12372439.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12372446.png)
